molecular formula C15H16O4S2 B12790646 ((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene CAS No. 6331-52-8

((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene

Cat. No.: B12790646
CAS No.: 6331-52-8
M. Wt: 324.4 g/mol
InChI Key: DKXNMYFLQWZCGD-UHFFFAOYSA-N
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Description

((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene is an organic compound that features a benzene ring substituted with two sulfonylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene typically involves the reaction of benzyl mercaptan with 3-nitrobenzyl bromide in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is purified through vacuum filtration and rotary evaporation . The crude product is then oxidized using hydrogen peroxide in glacial acetic acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . The compound’s sulfonyl groups play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene is unique due to its dual sulfonylmethyl substitution on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential as an intermediate in organic synthesis and its application in various research fields.

Properties

CAS No.

6331-52-8

Molecular Formula

C15H16O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

benzylsulfonylmethylsulfonylmethylbenzene

InChI

InChI=1S/C15H16O4S2/c16-20(17,11-14-7-3-1-4-8-14)13-21(18,19)12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

DKXNMYFLQWZCGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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